molecular formula C21H17BrN4O3 B11262983 N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 942035-02-1

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11262983
CAS No.: 942035-02-1
M. Wt: 453.3 g/mol
InChI Key: WHWURFHFYYLJPT-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₁H₂₃BrN₅O₃ (exact formula may vary based on isomerism and substituent positions)
Molecular Weight: ~600 g/mol (estimated)
Structural Features:

  • Core: Pyrazolo[1,5-a]pyrazin-4-one, a bicyclic heteroaromatic system known for bioactivity .
  • Substituents:
    • Position 2: 4-Methoxyphenyl group (electron-donating methoxy group).
    • Acetamide side chain: Linked to a 4-bromophenyl group (electron-withdrawing bromo substituent).

Synthesis: Typically involves multi-step reactions, including cyclization of pyrazole intermediates, followed by acetamide coupling .

Properties

CAS No.

942035-02-1

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,23,27)

InChI Key

WHWURFHFYYLJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-bromophenyl group: This step might involve a substitution reaction using a brominated reagent.

    Attachment of the 4-methoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

    Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Core + Side Chain) Molecular Weight Key Biological Activities Unique Properties
N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 4-Methoxyphenyl (core), 4-bromophenyl (side) ~600 Anticancer, antimicrobial Bromine enhances halogen bonding
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 4-Methoxyphenyl (core), 4-chlorobenzyl (side) 423.86 Antimicrobial, anticancer Chlorine improves metabolic stability
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 4-Chlorophenyl (core), 4-benzyloxyphenyl (side) 458.89 Neuroprotective, antitumor Benzyloxy group increases lipophilicity
N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 4-Ethoxyphenyl (core and side) 432.48 Under investigation for kinase inhibition Ethoxy enhances solubility
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetamide 4-Chlorophenyl (core), 3-bromophenyl (side) ~490 Anti-inflammatory Dual halogenation improves target affinity

Key Findings :

Chlorine, however, may improve metabolic stability . Alkoxy Groups (Methoxy, Ethoxy, Benzyloxy): Methoxy (electron-donating) and ethoxy (bulkier, more lipophilic) groups modulate solubility and membrane permeability. Benzyloxy drastically increases lipophilicity, affecting blood-brain barrier penetration .

Biological Activity Trends: Anticancer Potential: Bromine and methoxy substitutions correlate with cytotoxic activity in cell-line studies . Neuroprotection: Benzyloxy-substituted analogs show promise in neuronal models due to enhanced lipophilicity .

Structural Uniqueness :

  • The target compound’s combination of 4-bromophenyl and 4-methoxyphenyl groups creates a balance between electron-withdrawing and electron-donating effects, optimizing interactions with hydrophobic enzyme pockets .

Biological Activity

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological effects of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20BrN4O3, with a molecular weight of approximately 404.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

Structural Characteristics

  • Bromophenyl Group : Enhances lipophilicity and may contribute to biological activity.
  • Methoxyphenyl Group : Potentially involved in receptor interactions.
  • Acetamide Functional Group : Commonly associated with biological activity in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. Key reagents and conditions are utilized to facilitate the formation of the desired structure. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for characterization.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular pathways.
  • Anti-inflammatory Effects : The presence of the pyrazolo[1,5-a]pyrazine moiety is associated with anti-inflammatory properties in various studies.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazolo compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) .
  • Antimicrobial Properties : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential broad-spectrum antimicrobial activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Binding to specific receptors that mediate cellular responses.

Comparative Analysis

A comparison table summarizing the biological activities of related compounds highlights the potential of this compound:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Target CompoundHighHighHigh

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